molecular formula C8H9ClN4O2S B1427159 4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1220517-82-7

4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1427159
M. Wt: 260.7 g/mol
InChI Key: QDVRTRJAFZNMPK-UHFFFAOYSA-N
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Description

“4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” would be similar to other pyrimidines, with the addition of a chloro, ethyl, and methylsulfonyl group at the 4th, 1st, and 6th positions respectively .


Chemical Reactions Analysis

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .

Scientific Research Applications

  • Chemical Synthesis and Pharmacological Properties

    • 4-Chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are synthesized for potential use in pharmacological applications due to their unique structural properties. These compounds serve as intermediates for various disubstituted pyrazolopyrimidines, which may have useful pharmacological properties (Ogurtsov & Rakitin, 2021).
  • Biological Evaluation as Anticancer and Anti-5-lipoxygenase Agents

    • Pyrazolopyrimidines, including 4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This research explores their structure-activity relationship, highlighting the significance of these compounds in medicinal chemistry (Rahmouni et al., 2016).
  • Catalytic Applications in Organic Synthesis

    • The compound is used in organic synthesis, where its unique reactivity is exploited in various catalytic processes. For instance, it has been used in the nucleophilic aroylation of pyrazolopyrimidines catalyzed by specific reagents, demonstrating its versatility as a building block in synthetic chemistry (Miyashita et al., 1990).
  • Antiviral and Antitumor Activities

    • Research has also focused on the antiviral and antitumor activities of pyrazolopyrimidine derivatives, including those related to 4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine. These studies provide insights into their potential therapeutic applications and contribute to the development of new drugs (Ugarkar et al., 1984).

Future Directions

The future directions for “4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” could involve further exploration of its potential pharmacological effects . Additionally, new synthesis methods could be developed to improve the efficiency and yield of this compound .

properties

IUPAC Name

4-chloro-1-ethyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2S/c1-3-13-7-5(4-10-13)6(9)11-8(12-7)16(2,14)15/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVRTRJAFZNMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=NC(=N2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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